

SDF File Download & Chemical Identity

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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You can download the Structure Data File (SDF) for **PKI-402** directly from the supplier Selleckchem's website [1].

Property	Description
Molecular Formula	C ₂₉ H ₃₄ N ₁₀ O ₃ [1] [2] [3]
Molecular Weight	570.65 g/mol [1] [2] [3]
CAS Number	1173204-81-3 [1] [2] [3]
Purity	>98% [3] - 99.01% [1]
Solubility	≥14.28 mg/mL in DMSO; insoluble in water and ethanol [4] [5]. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO for best results [1].

Biological Activity & Target Profile

PKI-402 is a potent, selective, reversible, and ATP-competitive **dual pan-PI3K/mTOR inhibitor** [1] [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.

Target	IC ₅₀ Value	Notes
PI3K α	2 nM [1] [2]	Also potent against mutants E545K and H1047R (IC ₅₀ = 3 nM for both) [1] [2].
mTOR	3 nM [1] [2]	-
PI3K β	7 nM [1] [2]	-
PI3K δ	14 nM [1] [2]	-
PI3K γ	16 nM [1] [2]	-
C-Raf / B-Raf	7 μ M [1]	Demonstrates high selectivity with little activity against 234 other human protein kinases (IC ₅₀ >10 μ M) [1].

Its cellular effects include growth inhibition of human tumor cell lines (IC₅₀ range: 6-349 nM), inhibition of Akt phosphorylation, and induction of apoptosis, as indicated by cleaved PARP [1] [4].

Detailed Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol is adapted from the methodology used to characterize **PKI-402** [1].

- **Reaction Buffer:** 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β -mercaptoethanol.
- **Substrate & Cofactor:** 20 μ M PIP₂, 25 μ M ATP.
- **Procedure:**
 - Run the reaction in a 384-well plate with a 20 μ L volume containing >4% DMSO for 30 minutes at room temperature.
 - Stop the reaction with 20 μ L of STOP/detection buffer (100 mM Hepes, 4 mM EDTA, 0.05% CHAPS) containing 10 nM detection probe and 40 nM GST-GRP1 protein.

- Incubate the plate for 2 hours.
- Measure fluorescence polarization using a compatible plate reader (e.g., Perkin-Elmer Envision) with TAMRA-FP filters [1].

Cell-Based Research (Growth Inhibition & Western Blot)

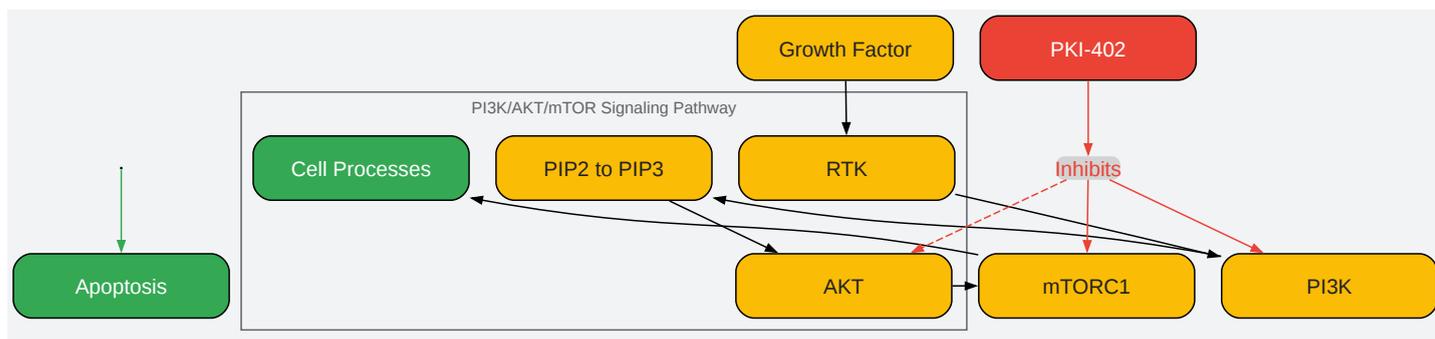
- **Cell Lines:** A diverse panel is used, including breast cancer (MDA-MB-361), prostate cancer (PC-3), and others [1] [2].
- **Cell Viability Assay:**
 - **Assay:** CellTiter 96 Aqueous non-radioactive cell proliferation assay.
 - **Procedure:** Seed cells in 96-well plates, expose to **PKI-402** (dissolved in DMSO) for **72 hours**, then quantify viable cells [1].
- **Western Blot Analysis (e.g., for Akt phosphorylation):**
 - Treat cells (e.g., MDA-MB-361) with **PKI-402** for **4 hours**.
 - Detect phospho-Akt (T308) and other proteins using standard western blotting protocols [1] [2].

In Vivo Animal Research

- **Animal Models:** Female nude mice with subcutaneously implanted xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].
- **Dosage & Administration:** **100 mg/kg/day**, administered via intravenous (i.v.) injection [1] [2].
- **Efficacy:** A regimen of 100 mg/kg daily for 5 days caused significant tumor regression and suppressed tumor regrowth for 70 days in the MDA-MB-361 model [1] [2].

Mechanism of Action & Research Applications

PKI-402 directly and simultaneously inhibits all Class I PI3K isoforms and mTOR, key nodes in a signaling pathway frequently dysregulated in cancers [6]. The following diagram illustrates its mechanism and downstream cellular effects.



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Diagram: **PKI-402** inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.

This potent dual inhibition makes **PKI-402** a valuable tool for studying the PI3K/mTOR pathway. Recent research has explored its effects in ovarian cancer models, showing it can disrupt cellular stress responses and induce degradation of the anti-apoptotic protein Mcl-1 through autophagy [6] [7].

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